molecular formula C23H22ClN3O5 B11223268 N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholin-4-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide

Cat. No.: B11223268
M. Wt: 455.9 g/mol
InChI Key: BQNGDOXOSXGYDB-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that features a quinoline core structure. Compounds with quinoline structures are often of interest due to their diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H22ClN3O5

Molecular Weight

455.9 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C23H22ClN3O5/c1-31-20-7-6-15(24)12-18(20)25-21(28)14-27-19-5-3-2-4-16(19)17(13-22(27)29)23(30)26-8-10-32-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,28)

InChI Key

BQNGDOXOSXGYDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic synthesis. Key steps might include:

    Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Introduction of the morpholine-4-carbonyl group: This step might involve the reaction of the quinoline derivative with morpholine and a suitable carbonylating agent.

    Attachment of the 5-chloro-2-methoxyphenyl group: This could be done through nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the quinoline core.

    Reduction: Reduction reactions could target the carbonyl groups or the quinoline ring.

    Substitution: Various substitution reactions could occur, especially at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmacology: Potential therapeutic applications due to the biological activity of quinoline derivatives, including anti-malarial, anti-inflammatory, and anti-cancer properties.

    Biochemistry: Used in the study of enzyme interactions and molecular pathways.

Industry

    Agriculture: Possible use as agrochemicals or pesticides.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An anti-malarial drug with a quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Cinchonine: An alkaloid with a quinoline structure used in medicine.

Uniqueness

N-(5-CHLORO-2-METHOXYPHENYL)-2-[4-(MORPHOLINE-4-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

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